molecular formula C7H5N3O B11922476 1H-Imidazo[4,5-c]pyridine-2-carbaldehyde CAS No. 56805-25-5

1H-Imidazo[4,5-c]pyridine-2-carbaldehyde

Cat. No.: B11922476
CAS No.: 56805-25-5
M. Wt: 147.13 g/mol
InChI Key: AYHPZVWSPSNAJX-UHFFFAOYSA-N
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Description

Evolution of Imidazopyridine Chemistry and its Relevance in Heterocyclic Research

The study of imidazopyridines has evolved significantly since its early days. Initially recognized for their structural resemblance to purines, these compounds were investigated for their potential biological activities. igi-global.com This has led to the development of a wide array of imidazopyridine derivatives with diverse therapeutic applications, including sedative-hypnotics, anti-cancer agents, and antiviral drugs. wikipedia.org The versatility of the imidazopyridine scaffold allows for extensive functionalization, enabling chemists to fine-tune the molecule's properties for specific applications. nih.govrsc.org This adaptability has cemented their importance in modern drug discovery and the broader field of heterocyclic chemistry. igi-global.comrsc.org

Structural Framework of 1H-Imidazo[4,5-c]pyridine-2-carbaldehyde within the Imidazopyridine Family

This compound belongs to the imidazo[4,5-c]pyridine isomeric group. Its core structure consists of a pyridine (B92270) ring fused to an imidazole (B134444) ring at the 4 and 5 positions. The defining feature of this particular derivative is the presence of a carbaldehyde (or formyl) group at the 2-position of the imidazo[4,5-c]pyridine ring system.

The molecular structure of 1H-imidazo[4,5-c]pyridine has been analyzed using techniques such as X-ray diffraction, which revealed a non-centrosymmetric orthorhombic space group Fdd2 in its crystalline form. nih.gov The molecules are organized in hydrogen-bonded chains, a feature that contributes to the stability of its dimeric form. nih.gov The aldehyde functional group in this compound introduces a reactive site, making it a valuable intermediate for the synthesis of more complex molecules.

Current Research Directions and Paradigms for this compound

Contemporary research on this compound and its derivatives is multifaceted. A significant area of focus is its utilization as a precursor in the synthesis of novel compounds with potential therapeutic applications. For instance, derivatives of imidazo[4,5-c]pyridines have been investigated for their activity as Src family kinase inhibitors for the treatment of glioblastoma and as potential antiviral and anticancer agents. jscimedcentral.comnih.gov

The synthesis of 2-substituted-1H-imidazo[4,5-c]pyridine derivatives, often starting from precursors like 3,4-diaminopyridine (B372788) and various aldehydes, is an active area of investigation. jscimedcentral.com Researchers are exploring efficient catalytic methods, such as the use of zinc triflate, to improve reaction yields and simplify procedures. jscimedcentral.com Furthermore, the development of new analytical techniques and computational studies are providing deeper insights into the structure-activity relationships of these compounds, guiding the design of new molecules with enhanced properties. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56805-25-5

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

3H-imidazo[4,5-c]pyridine-2-carbaldehyde

InChI

InChI=1S/C7H5N3O/c11-4-7-9-5-1-2-8-3-6(5)10-7/h1-4H,(H,9,10)

InChI Key

AYHPZVWSPSNAJX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1N=C(N2)C=O

Origin of Product

United States

Synthetic Methodologies for 1h Imidazo 4,5 C Pyridine 2 Carbaldehyde and Its Core Derivatives

Cyclization Strategies from Precursors

The formation of the 1H-imidazo[4,5-c]pyridine core predominantly relies on the cyclization of 3,4-diaminopyridine (B372788) with a suitable one-carbon synthon. These strategies can be broadly categorized by the catalytic conditions and the nature of the carbonyl precursor.

Acid-Catalyzed Cyclization Approaches

Acid catalysis is a cornerstone for the synthesis of the 1H-imidazo[4,5-c]pyridine ring system. Modern methods often employ Lewis acids to facilitate the reaction under milder conditions compared to traditional Brønsted acids. A notable example is the use of zinc triflate (Zn(OTf)₂), a Lewis acid catalyst, to promote the one-pot condensation and subsequent cyclization of 3,4-diaminopyridine with various substituted aldehydes. jscimedcentral.com This approach offers high efficiency and good yields, avoiding the harsh conditions associated with older methods that used reagents like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃). jscimedcentral.com

The reaction typically proceeds by the initial formation of a Schiff base between one of the amino groups of the diaminopyridine and the aldehyde, which is accelerated by the Lewis acid. This is followed by an intramolecular cyclization and an oxidation step (dehydrogenation) to yield the aromatic imidazole (B134444) ring. The entire sequence can be conveniently performed in a single pot, often in a solvent like methanol (B129727) at reflux temperature. jscimedcentral.com

Table 1: Examples of Acid-Catalyzed Synthesis of 2-Substituted 1H-Imidazo[4,5-c]pyridines

Aldehyde ReactantCatalystSolventConditionsYield (%)Reference
4-MethoxybenzaldehydeZn(OTf)₂ (30 mol%)MethanolReflux, 12h92% jscimedcentral.com
4-ChlorobenzaldehydeZn(OTf)₂ (30 mol%)MethanolReflux, 12h90% jscimedcentral.com
4-NitrobenzaldehydeZn(OTf)₂ (30 mol%)MethanolReflux, 12h88% jscimedcentral.com
BenzaldehydeZn(OTf)₂ (30 mol%)MethanolReflux, 12h85% jscimedcentral.com

Base-Mediated Cyclization Protocols

While acid-catalyzed methods are prevalent, base-mediated cyclization protocols are also utilized in the synthesis of related imidazopyridine isomers, although they are less commonly documented for the 1H-imidazo[4,5-c]pyridine scaffold specifically. In principle, a base-mediated approach would involve the condensation of 3,4-diaminopyridine with a suitable electrophile, where a base would facilitate the nucleophilic attack of the amino groups and promote the final cyclization and aromatization steps. For instance, modified versions of the Tschitschibabin reaction for other isomers employ bases like sodium bicarbonate to achieve milder reaction conditions. However, for the direct synthesis from 3,4-diaminopyridine, this route remains less explored in comparison to acid-catalyzed pathways.

Condensation Reactions of Diaminopyridines with Aldehydes and Carboxylic Acid Derivatives

The most fundamental and widely used method for constructing the imidazo[4,5-c]pyridine core is the Phillips condensation reaction. This involves heating a mixture of 3,4-diaminopyridine with either an aldehyde or a carboxylic acid derivative.

When using aldehydes, the reaction can be a two-step process involving the initial formation and isolation of a Schiff base, followed by a separate dehydrogenative cyclization step to yield the final product. jscimedcentral.com However, more efficient one-pot procedures, often catalyzed by acid, are now preferred. jscimedcentral.com An alternative strategy involves using the sodium bisulfite (Na₂S₂O₅) adduct of the aldehyde, which reacts with 3,4-diaminopyridine to form the corresponding 2-substituted imidazo[4,5-c]pyridine. nih.gov

Alternatively, carboxylic acids or their derivatives (such as esters, anhydrides, or acid chlorides) can be condensed with 3,4-diaminopyridine. This reaction typically requires more forcing conditions, such as high temperatures, to drive the dehydration and cyclization, but it directly yields the desired aromatic product without the need for a separate oxidation step. To generate the specific target, 1H-imidazo[4,5-c]pyridine-2-carbaldehyde, a precursor like glyoxylic acid could theoretically be used in such a condensation.

Formylation Techniques for Aldehyde Group Introduction

To obtain this compound, a formyl group (-CHO) must be introduced at the C2 position of the pre-formed imidazo[4,5-c]pyridine ring. This is typically achieved through electrophilic formylation reactions.

Vilsmeier-Haack Formylation in Imidazopyridine Synthesis

The Vilsmeier-Haack reaction is a classic and powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, which is a chloroiminium salt typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). wikipedia.orgwikipedia.org

The mechanism involves the electrophilic attack of the electron-rich C2 position of the 1H-imidazo[4,5-c]pyridine ring on the Vilsmeier reagent. The C2 position is the most nucleophilic carbon in the imidazole part of the scaffold, making it the prime target for this substitution. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final 2-carbaldehyde product. organic-chemistry.orgyoutube.com While widely applied to many heterocycles, its specific application to the unsubstituted 1H-imidazo[4,5-c]pyridine parent ring is a logical extension of its known reactivity.

Alternative Formylation Reagents and Conditions

Beyond the classical Vilsmeier-Haack conditions, modern organic synthesis has introduced several alternative methods for formylation, often featuring milder conditions and different reagent profiles. Although many of these have been optimized on the related imidazo[1,2-a]pyridine (B132010) isomer, they represent viable strategies for the formylation of the imidazopyridine class of compounds.

One such method is a copper-catalyzed C-H formylation using dimethyl sulfoxide (B87167) (DMSO) as the source of the carbonyl carbon and molecular oxygen as a green oxidant. rsc.orgnih.gov This reaction has been shown to be effective for the C3-formylation of imidazo[1,2-a]pyridines and presents a valuable alternative to traditional reagents.

Table 2: Comparison of Formylation Techniques for Imidazopyridine Scaffolds

MethodReagentsKey FeaturesTypical Substrate Class
Vilsmeier-HaackDMF, POCl₃Classic, robust method for electron-rich rings.Aromatic & Heterocyclic Amines, Phenols
Copper-Catalyzed OxidationDMSO, Cu Catalyst, O₂Uses DMSO as a carbonyl source; environmentally friendly oxidant.Imidazo[1,2-a]pyridines

Catalytic and Green Chemistry Approaches

Modern synthetic chemistry increasingly emphasizes the use of catalytic methods and green chemistry principles to enhance efficiency, reduce waste, and avoid harsh reaction conditions. The synthesis of the 1H-imidazo[4,5-c]pyridine core has benefited significantly from these advancements.

Zinc(II) trifluoromethanesulfonate, commonly known as zinc triflate (Zn(OTf)₂), has emerged as a versatile and mild Lewis acid catalyst for a wide array of organic transformations. jscimedcentral.com Its application in the synthesis of 2-substituted-1H-imidazo[4,5-c]pyridine derivatives represents a significant improvement over classical methods that often require high temperatures, prolonged reaction times, and the use of toxic reagents like POCl₃ or polyphosphoric acid. jscimedcentral.com

A highly efficient methodology involves the condensation of 3,4-diaminopyridine with various substituted aldehydes in the presence of a catalytic amount of zinc triflate. jscimedcentral.com The reaction is typically carried out in refluxing methanol, which has been identified as the solvent of choice for achieving optimal yields. jscimedcentral.com This one-pot process circumvents the major drawback of many traditional methods: the need for a two-step process involving the isolation of a Schiff base intermediate followed by a separate dehydrogenative cyclization step. jscimedcentral.com The use of zinc triflate facilitates both the condensation and the subsequent cyclization in a single, streamlined operation, providing the desired products in good yields. jscimedcentral.com

The versatility of this method has been demonstrated through its application to a wide variety of substituted aryl aldehydes, showcasing its broad substrate scope. jscimedcentral.com The straightforward reaction conditions and the commercial availability of the catalyst contribute to the practical applicability of this green synthetic protocol. jscimedcentral.com

Table 1: Zinc Triflate-Catalyzed Synthesis of 2-Substituted 1H-Imidazo[4,5-c]pyridines Reaction of 3,4-diaminopyridine with various aldehydes, catalyzed by Zn(OTf)₂ in methanol.

EntryAldehyde SubstituentProductYield (%)
14-Methoxy2-(4-methoxyphenyl)-1H-imidazo[4,5-c]pyridine85
24-Chloro2-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridine82
34-Nitro2-(4-nitrophenyl)-1H-imidazo[4,5-c]pyridine80
43-Nitro2-(3-nitrophenyl)-1H-imidazo[4,5-c]pyridine78
5Phenyl2-phenyl-1H-imidazo[4,5-c]pyridine75

Data sourced from Srinivasulu R, et al. (2014). jscimedcentral.com

In the pursuit of environmentally benign synthesis, the use of air as a terminal oxidant is a key green chemistry principle. Air oxidative cyclocondensation offers a one-step, atom-economical route to imidazopyridine derivatives. This approach has been successfully applied to the synthesis of the related 1H-imidazo[4,5-b]pyridine scaffold by reacting 2,3-diaminopyridine (B105623) with substituted aryl aldehydes. mdpi.com The reaction, conducted in water under thermal conditions without any added oxidizing agents, utilizes atmospheric oxygen for the crucial aromatization step, yielding products in excellent yields of 83–87%. mdpi.com

Similarly, copper-catalyzed systems have been developed that employ ambient air as the sole oxidant for the synthesis of imidazo[1,2-a]pyridines. capes.gov.brbeilstein-journals.org These reactions proceed through a tandem imine formation followed by an oxidative C-H amination/cyclization. capes.gov.br The use of air as the oxidant is highly sustainable, with water being the only byproduct. beilstein-journals.org These methodologies highlight a powerful and green strategy that can be adapted for the synthesis of the 1H-imidazo[4,5-c]pyridine core from 3,4-diaminopyridine and aldehydes or ketones.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of complex molecular architectures through a variety of cross-coupling and tandem reactions. nih.gov For the construction of fused imidazole systems, palladium-catalyzed tandem reactions provide an efficient route to the core structure in a single pot. One such strategy involves a sequential intermolecular Heck arylation and an intramolecular aerobic oxidative C-H amination. rsc.org This process, promoted by a single palladium catalyst, allows for the assembly of complex benzimidazo- and phenanthroimidazo-fused quinolines. rsc.org

Another powerful approach is the tandem palladium/copper-catalyzed intermolecular cross-coupling cascade. This method has been developed for the synthesis of benzoimidazo- and imidazophenanthridine skeletons from o-bromobenzoic acids and 2-(2-bromoaryl)-1H-benzo[d]imidazoles. nih.gov The protocol demonstrates high efficiency and broad functional group compatibility. nih.gov These tandem strategies, which build the heterocyclic core through sequential bond formations in one pot, represent a sophisticated and modular approach to synthesizing complex imidazopyridine-based structures. rsc.orgnih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly convergent synthetic strategies where three or more reactants combine in a single operation to form a product that contains significant portions of all starting materials. MCRs are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity, making them ideal for the construction of heterocyclic scaffolds. mdpi.com

The Groebke–Blackburn–Bienaymé reaction (GBB-3CR) is a prominent three-component reaction used to synthesize 3-amino-substituted imidazo-fused heterocycles. nih.gov The reaction typically involves the condensation of an aminoazine, an aldehyde, and an isocyanide. mdpi.comresearchgate.net It has become a benchmark methodology for creating imidazo[1,2-a]pyridine libraries. nih.gov

The reaction is generally acid-catalyzed, with Lewis acids like scandium triflate or simpler catalysts such as ammonium (B1175870) chloride being effective. nih.govmdpi.com The process can be significantly accelerated using microwave irradiation, reducing reaction times from hours to minutes while maintaining good to excellent yields. mdpi.commdpi.com The GBB-3CR is highly modular, allowing for wide variation in all three components, which has made it a powerful tool in medicinal chemistry for generating compound libraries for drug discovery. nih.gov While the classical GBB reaction leads to the imidazo[1,2-a]pyridine isomer, its principles and modalities inform the development of MCRs for other imidazopyridine isomers.

Table 2: Microwave-Assisted Groebke–Blackburn–Bienaymé Reaction for Imidazo[1,2-a]pyridine-chromones Reaction of a chromone (B188151) aldehyde, 2-aminopyridine, and various isocyanides, catalyzed by NH₄Cl in ethanol.

EntryIsocyanideProductYield (%)
1tert-Butyl isocyanide3-(3-(tert-butylamino)imidazo[1,2-a]pyridin-2-yl)-4H-chromen-4-one36
2Cyclohexyl isocyanide3-(3-(cyclohexylamino)imidazo[1,2-a]pyridin-2-yl)-4H-chromen-4-one31
3Benzyl isocyanide3-(3-(benzylamino)imidazo[1,2-a]pyridin-2-yl)-4H-chromen-4-one21
4Phenethyl isocyanide3-(3-(phenethylamino)imidazo[1,2-a]pyridin-2-yl)-4H-chromen-4-one25

Data sourced from Rivera-Chávez, et al. (2022). mdpi.com

Beyond the GBB reaction, other multicomponent strategies have been devised for synthesizing imidazopyridine cores. An efficient copper-catalyzed three-component domino reaction of 2-aminopyridines, aldehydes, and terminal alkynes (A³-coupling) in aqueous micellar media provides a green route to imidazo[1,2-a]pyridines. acs.org This reaction proceeds via condensation and a subsequent 5-exo-dig cycloisomerization, facilitated by a Cu(I)/Cu(II) catalytic cycle generated in situ. acs.org

Synthetic Routes via N-(1-Haloalkyl)pyridinium Intermediates

A notable, albeit less commonly detailed, method for the synthesis of the 1H-imidazo[4,5-c]pyridine core involves the reaction of 3,4-diaminopyridine with an aldehyde in the presence of a halogenating agent, which proceeds through an in-situ generated N-(1-haloalkyl)pyridinium salt. This reactive intermediate then undergoes cyclization with the vicinal diamine to form the imidazole ring.

One of the foundational reports on this methodology describes the synthesis of 1H-imidazo[4,5-b]pyridines and 1H-imidazo[4,5-c]pyridines by reacting the corresponding diaminopyridine with an unisolated N-(1-chloroalkyl)pyridinium chloride. These pyridinium (B92312) salts are readily formed from an aldehyde, pyridine (B92270), and thionyl chloride. This approach provides a mild and neutral condition for the formation of the imidazopyridine ring system.

While specific literature detailing the synthesis of This compound using this particular route is not extensively available, the general principle can be outlined. The synthesis would theoretically involve the reaction of 3,4-diaminopyridine with a protected or latent form of glyoxal, such as a 2,2-dihaloacetaldehyde derivative, which would form the corresponding N-(1,1-dihaloethyl)pyridinium intermediate. Subsequent reaction and cyclization with 3,4-diaminopyridine, followed by hydrolysis of the dihalomethyl group at the 2-position, would yield the desired 2-carbaldehyde.

The general reaction scheme can be depicted as follows:

Scheme 1: Proposed Synthesis of this compound via a N-(1-Haloalkyl)pyridinium Intermediate

Due to the limited specific data in the public domain for the synthesis of the 2-carbaldehyde derivative via this method, a detailed data table of research findings is not currently possible. However, the broader applicability of using aldehydes to form the imidazo[4,5-c]pyridine ring system with 3,4-diaminopyridine is well-established through other synthetic approaches. These alternative methods often employ oxidative conditions or various catalysts to facilitate the cyclization. For instance, reactions of 3,4-diaminopyridine with various substituted aldehydes in the presence of catalysts like zinc triflate have been reported to produce 2-substituted-1H-imidazo[4,5-c]pyridines in good yields. jscimedcentral.com

Further research is required to fully explore and document the specific conditions and yields for the synthesis of this compound utilizing the N-(1-haloalkyl)pyridinium intermediate pathway.

Chemical Reactivity and Derivatization Strategies of 1h Imidazo 4,5 C Pyridine 2 Carbaldehyde

Nucleophilic Addition Reactions at the Aldehyde Moiety

The aldehyde functional group is a prime site for nucleophilic attack. The partial positive charge on the carbonyl carbon makes it susceptible to a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

The reduction of the aldehyde group in 1H-Imidazo[4,5-c]pyridine-2-carbaldehyde to a primary alcohol is a fundamental transformation. This is typically achieved using mild reducing agents to avoid over-reduction or undesired side reactions on the heterocyclic core. The resulting hydroxymethyl group can be further functionalized, for instance, through esterification or etherification, to produce a library of derivatives with varied properties.

Beyond simple reduction, the aldehyde moiety readily undergoes addition reactions with a range of nucleophiles. Organometallic reagents, such as Grignard reagents and organolithium compounds, can introduce alkyl or aryl groups, expanding the carbon skeleton. nih.gov Similarly, the addition of cyanide ions (followed by hydrolysis) can yield α-hydroxy carboxylic acids. These reactions significantly increase the molecular complexity and provide access to a wider range of functionalized imidazopyridine derivatives. The stability of the initial tetrahedral intermediate formed during these additions is a key factor influencing the reaction outcome. nih.gov

Condensation Reactions for Imine and Schiff Base Formation

Condensation reactions between the aldehyde group of this compound and primary amines lead to the formation of imines, also known as Schiff bases. libretexts.orgnih.govyoutube.com This reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond. libretexts.org

The formation of Schiff bases is a versatile method for introducing a wide variety of substituents onto the imidazopyridine scaffold, as a vast number of primary amines are commercially available. These imine derivatives are not only stable compounds in their own right but also serve as intermediates for further transformations. For example, the imine bond can be reduced to a secondary amine or be involved in cycloaddition reactions.

Reactant 1Reactant 2Product TypeReaction Conditions
This compoundPrimary Amine (R-NH2)Imine (Schiff Base)Acid catalysis, often with removal of water
Aldehyde/KetonePrimary Amine (RNH2)Imine (R2C=NR)Reversible, acid-catalyzed process
Pyridin-2-ylmethanamineBenzaldehydeImidazo[1,5-a]heterocycleCBr4 mediated [4 + 1] dehydrocyclization

This table summarizes the general conditions for imine and Schiff base formation, as well as a specific example of a related cyclization reaction. libretexts.orgnih.gov

Selective Reduction Transformations of the Carbaldehyde Group

Selective reduction of the carbaldehyde group is a crucial strategy to access different functional groups without altering the imidazopyridine core. The choice of reducing agent is paramount to achieving the desired outcome.

Reducing AgentProduct
Sodium borohydride (B1222165) (NaBH4)Primary Alcohol
Lithium aluminum hydride (LiAlH4)Primary Alcohol
Catalytic Hydrogenation (e.g., H2/Pd-C)Primary Alcohol or further reduction of the ring system under harsh conditions

This table outlines common reducing agents and their expected products when reacting with an aldehyde.

Intramolecular and Intermolecular Cyclization Pathways

The reactivity of this compound and its derivatives allows for various cyclization reactions, leading to the formation of novel polycyclic systems. These reactions can be either intramolecular, where different parts of the same molecule react, or intermolecular, involving two or more molecules. For instance, condensation of 3,4-diaminopyridine (B372788) with aldehydes is a common method for synthesizing the imidazo[4,5-c]pyridine core itself. jscimedcentral.com Variations of this reaction can lead to a diverse range of fused heterocyclic systems. researchgate.netnih.govresearchgate.net

N-Substitution and Alkylation Reactions on the Imidazopyridine Core

The nitrogen atoms within the imidazopyridine ring system are nucleophilic and can be targeted for substitution and alkylation reactions. nih.gov The regioselectivity of these reactions (i.e., which nitrogen atom is functionalized) can often be controlled by the choice of reagents and reaction conditions. researchgate.netnih.govmdpi.com For example, alkylation can be directed to the N1 or N3 position of the imidazole (B134444) ring, or to the nitrogen atom in the pyridine (B92270) ring, leading to a variety of N-substituted isomers with distinct biological and chemical properties. researchgate.netnih.gov The synthesis of specific regioisomers is a significant challenge and an active area of research in the field. nih.govnih.gov

Cross-Coupling Reactions for Peripheral Functionalization

The introduction of new carbon-carbon and carbon-heteroatom bonds at the periphery of the 1H-imidazo[4,5-c]pyridine scaffold is predominantly achieved through palladium-catalyzed cross-coupling reactions. These methods typically involve the reaction of a halogenated imidazopyridine derivative with a suitable coupling partner in the presence of a palladium catalyst and a base. The reactivity of the halogenated precursor often follows the order I > Br > Cl.

Suzuki Cross-Coupling Applications

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide, is a versatile and widely used method for the formation of C-C bonds. While specific examples of Suzuki coupling on a halogenated this compound are not extensively documented in publicly available literature, the reactivity of related imidazopyridine systems provides valuable insights. For instance, the Suzuki coupling of 4-chloro quinoline (B57606) derivatives with various boronic acids in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) has been successfully demonstrated, yielding arylated quinolines. researchgate.net This suggests that a similar approach could be applied to a 4-chloro-1H-imidazo[4,5-c]pyridine-2-carbaldehyde, potentially requiring protection of the aldehyde group to prevent side reactions.

The general conditions for Suzuki-Miyaura coupling on related heterocyclic systems often involve a palladium catalyst, a base, and a suitable solvent.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Related Heterocycles

CatalystBaseSolventTemperatureCoupling PartnerReference
Pd(PPh₃)₄K₃PO₄1,4-DioxaneRefluxAryl/heteroaryl boronic acids mdpi.com
Pd(OAc)₂ / P(o-tol)₃NEt₃DMF110 °C (Microwave)Benzyl acrylate
Pd(PPh₃)₄NaHCO₃DME/H₂O80 °C(Het)arylboronic acids proprogressio.hu

It is important to note that the presence of the aldehyde functionality at the 2-position of the imidazo[4,5-c]pyridine ring may influence the reaction conditions. The aldehyde group could potentially be sensitive to the basic conditions often employed in Suzuki reactions or could interact with the palladium catalyst. Therefore, protection of the aldehyde, for example as an acetal, might be necessary prior to the cross-coupling reaction, followed by deprotection to regenerate the carbaldehyde.

Other Transition-Metal Catalyzed Coupling Reactions

Beyond the Suzuki reaction, a variety of other transition-metal catalyzed cross-coupling reactions can be envisioned for the peripheral functionalization of this compound, based on precedents with related heterocyclic scaffolds.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org It is a powerful method for introducing alkynyl moieties. Microwave-assisted Sonogashira coupling has been successfully applied to 4-chloro-2-(trifluoromethyl)pyrido[1,2-e]purine derivatives, a related fused heterocyclic system, reacting with various alkynyl reagents in good yields. researchgate.net This suggests the feasibility of reacting a halo-1H-imidazo[4,5-c]pyridine-2-carbaldehyde with terminal alkynes under similar conditions.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction has been applied to functionalize imidazo[1,2-a]pyridine (B132010) systems. For example, the Mizoroki-Heck reaction has been used for the late-stage functionalization of complex molecules containing the imidazo[1,2-a]pyridine ring.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It is a key method for synthesizing aryl amines. The Buchwald-Hartwig cross-coupling has been successfully used for the C2-amination of 2-halo-imidazo[4,5-b]pyridines, indicating its potential for introducing amino groups onto the periphery of the 1H-imidazo[4,5-c]pyridine ring system. researchgate.net

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. While effective, the toxicity of organotin reagents is a significant drawback.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide. Organozinc reagents are known for their high functional group tolerance.

The choice of a specific cross-coupling reaction will depend on the desired functional group to be introduced and the position of the halogen on the this compound core. Optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivity. The potential need for protecting the 2-carbaldehyde group should also be a key consideration in the synthetic strategy.

Advanced Spectroscopic and Analytical Characterization Techniques in 1h Imidazo 4,5 C Pyridine 2 Carbaldehyde Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the functional groups and skeletal vibrations within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

While a complete, experimentally verified FTIR spectrum for 1H-Imidazo[4,5-c]pyridine-2-carbaldehyde is not widely published, the expected characteristic absorption bands can be inferred from the analysis of its constituent parts: the imidazo[4,5-c]pyridine core and the carbaldehyde group. For the parent 1H-imidazo[4,5-c]pyridine, studies have identified key vibrational modes. google.com The introduction of a carbaldehyde group at the 2-position would introduce several distinct and strong absorption bands.

A crucial vibration would be the C=O stretching of the aldehyde, typically observed in the region of 1680-1715 cm⁻¹. The exact position is sensitive to electronic effects from the fused ring system. The aldehyde C-H stretch, another key marker, is expected to appear as a pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹. Furthermore, the stretching vibrations of the C-N and C=N bonds within the imidazole (B134444) and pyridine (B92270) rings are anticipated in the 1500-1650 cm⁻¹ range. google.com The N-H stretching vibration of the imidazole ring would likely be observed as a broad band in the 3200-3500 cm⁻¹ region, indicative of hydrogen bonding in the solid state.

Table 1: Expected FTIR Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Notes
N-H Stretch (Imidazole)3200-3500Broad, indicative of hydrogen bonding
C-H Stretch (Aromatic)3000-3100Sharp, medium intensity
C-H Stretch (Aldehyde)2810-2830 and 2710-2730Typically two weak bands
C=O Stretch (Aldehyde)1680-1715Strong intensity
C=N and C=C Stretching1500-1650Multiple bands from the fused ring system
C-N Stretching1300-1400Medium to strong intensity
In-plane N-H Bending1400-1500
Out-of-plane C-H Bending750-900

This table is predictive and based on characteristic group frequencies and data from related compounds.

Raman Spectroscopy Investigations

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, offers complementary information to FTIR. For this compound, the symmetric stretching of the pyridine and imidazole rings would be expected to produce strong Raman signals. A study on the parent 1H-imidazo[4,5-c]pyridine has provided a basis for the assignment of its skeletal modes. google.com The C=O stretching vibration of the aldehyde group would also be Raman active. In contrast to FTIR, the N-H stretching vibration is generally weak in Raman spectra. The aromatic C-H stretching vibrations would also be clearly visible.

Electronic Spectroscopy for Photophysical Property Elucidation

Electronic spectroscopy, including UV-Visible absorption and fluorescence techniques, is critical for understanding the electronic transitions and photophysical behavior of this compound.

UV-Visible Absorption Spectroscopy

The UV-Visible absorption spectrum of this compound is expected to be dominated by π-π* transitions within the aromatic system. Studies on related compounds such as imidazole-2-carbaldehyde show a characteristic absorption peak around 280 nm. google.com For this compound, the extended conjugation provided by the fused pyridine ring would likely result in a red-shift of the absorption maxima to longer wavelengths. It is anticipated that the spectrum would exhibit multiple absorption bands, corresponding to electronic transitions localized on different parts of the molecule. For instance, derivatives of 2-phenyl-1H-imidazo[4,5-c]pyridine exhibit absorption maxima in the range of 320-350 nm.

Table 2: UV-Visible Absorption Data for Related Imidazole and Imidazopyridine Derivatives

CompoundSolventAbsorption Maxima (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
Imidazole-2-carbaldehyde2% Methanol (B129727)/Water280Not specified google.com
4-Methyl-imidazole-2-carbaldehyde2% Methanol/Water282Not specified google.com
2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridineMethanol~340Not specified researchgate.net

Steady-State and Time-Resolved Fluorescence Spectroscopy

The fluorescence properties of this compound would be highly dependent on the nature of its lowest excited state and the potential for non-radiative decay pathways. The aldehyde group can sometimes quench fluorescence. However, the rigid imidazopyridine core is a known fluorophore in many derivatives. Photophysical studies of related 2-(aminophenyl)-1H-imidazo[4,5-c]pyridine analogues have revealed complex behaviors, including the potential for excited-state intramolecular proton transfer (ESIPT) and twisted intramolecular charge transfer (TICT) phenomena, leading to large Stokes shifts and solvent-dependent emission. researchgate.net A detailed investigation of this compound would be necessary to determine its emission wavelength, fluorescence quantum yield, and excited-state lifetime, which are crucial parameters for assessing its potential in applications such as fluorescent probes or organic light-emitting diodes (OLEDs).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

For the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde group would be a key diagnostic signal, expected in the range of 180-195 ppm. The chemical shifts of the carbons in the heterocyclic rings would provide further confirmation of the structure. For comparison, the ¹³C NMR data for a related compound, 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, shows the aldehyde carbon at 185.45 ppm. googleapis.com

Table 3: Partial ¹H NMR Data for this compound and Comparative Data for a Related Compound

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)Reference
This compoundNot Specified8.19-8.21 (d, J=5.6 Hz, 1H), 8.72 (s, 1H) googleapis.com
3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehydeDMSO-d₆6.86–8.47 (8H, Ar), 9.79 (1H, CHO) googleapis.com

1H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. In the case of this compound, the ¹H NMR spectrum is expected to reveal distinct signals corresponding to each proton in the molecule, with their chemical shifts, multiplicities, and coupling constants providing a wealth of structural information.

The spectrum would characteristically show signals for the protons on the pyridine and imidazole rings, as well as the aldehydic proton. The aldehydic proton is anticipated to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. The protons on the pyridine ring will exhibit characteristic coupling patterns (doublets, triplets, or doublets of doublets) depending on their position and coupling with adjacent protons. The imidazole proton (N-H) may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

For comparison, the ¹H NMR data for a related compound, 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, shows the aldehydic proton at 9.79 ppm and the aromatic protons in the range of 6.86–8.47 ppm. nih.gov Another related compound, Imidazo[1,2-a]pyridine-6-carbaldehyde, displays its aldehydic proton signal and other proton signals in the aromatic region. wikipedia.org

Table 1: Expected ¹H NMR Data for this compound This table is predictive and based on analogous structures.

Proton Expected Chemical Shift (δ, ppm) Multiplicity
CHO 9.5 - 10.5 s
Pyridine-H 7.0 - 8.5 m
Imidazole-H 7.0 - 8.0 s

13C NMR Spectroscopic Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. For this compound, the ¹³C NMR spectrum would display distinct signals for each unique carbon atom.

The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically appearing in the range of δ 185–195 ppm. The carbons of the heterocyclic rings will resonate in the aromatic region, generally between δ 110 and 160 ppm. The specific chemical shifts of the pyridine and imidazole carbons are influenced by the nitrogen atoms and the substituent.

As a reference, in 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, the aldehydic carbon resonates at 185.45 ppm, with other aromatic carbons appearing between 111.87 and 165.96 ppm. nih.gov

Table 2: Expected ¹³C NMR Data for this compound This table is predictive and based on analogous structures.

Carbon Expected Chemical Shift (δ, ppm)
C=O 185 - 195
Pyridine-C 110 - 150

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum for this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the formyl group (CHO), leading to a significant (M-29) peak. Further fragmentation of the heterocyclic core would provide additional structural confirmation. For the related compound Pyridine-2-carbaldehyde, the molecular ion is observed, and fragmentation is a key feature of its EI-MS spectrum. nist.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. For this compound, ESI-MS would typically show a prominent protonated molecular ion peak [M+H]⁺ in positive ion mode. This technique generally results in less fragmentation compared to EI-MS, providing a clear indication of the molecular weight. The synthesis of various imidazo[4,5-b]pyridine and imidazo[1,2-a]pyridine (B132010) derivatives often utilizes ESI-MS for characterization, confirming the formation of the target compounds through the observation of their [M+H]⁺ ions. researchgate.netnih.gov

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. For a crystalline sample of this compound, X-ray crystallography would precisely determine the geometry of the fused ring system and the conformation of the aldehyde group.

Studies on related imidazopyridine derivatives, such as 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, have revealed detailed structural features, including the planarity of the ring system and the dihedral angles between different parts of the molecule. nih.gov Such studies also elucidate the nature of intermolecular interactions, like hydrogen bonding and π-π stacking, which govern the crystal packing.

Chromatographic Separations and Purification Methods

Chromatographic techniques are indispensable for the purification of synthesized compounds like this compound from reaction mixtures and for the assessment of their purity.

Column Chromatography: This is a standard method for the purification of imidazopyridine derivatives. Silica (B1680970) gel is a commonly used stationary phase, and the mobile phase is typically a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (such as ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent is optimized to achieve good separation of the desired product from starting materials and byproducts. The synthesis of various imidazo[1,2-a]pyridines often employs column chromatography for purification. nih.gov

High-Performance Liquid Chromatography (HPLC): For achieving high purity, reversed-phase HPLC is a powerful technique. A C18 column is frequently used as the stationary phase, with a mobile phase consisting of a mixture of water (often with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. HPLC is also used for the final purity analysis of the compound. The synthesis and purification of complex imidazo[1,2-a]pyridine derivatives for applications like PET imaging often rely on HPLC for isolation and quality control. nih.gov

Column Chromatography Techniques

Column chromatography is a primary method for the purification of this compound and its analogues from crude reaction mixtures. The choice of stationary and mobile phases is critical for achieving effective separation.

Detailed Research Findings:

In the synthesis of various 2-substituted-1H-imidazo[4,5-c]pyridine derivatives, which are structurally related to this compound, column chromatography is a frequently employed purification step. While specific details for the title compound are not extensively documented, the general procedures for this class of compounds provide a strong indication of suitable methodologies.

For instance, in the synthesis of related C3-alkylated imidazo[1,2-a]pyridines, purification is achieved using column chromatography on silica gel with a petroleum ether/ethyl acetate eluent system. nih.gov Similarly, the purification of 2,6-disubstituted imidazo[4,5-b]pyridines involves column chromatography with dichloromethane (B109758) and methanol as eluents. nih.gov In another study, the purification of a 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)-5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazole was accomplished using silica gel column chromatography with a mobile phase of dichloromethane/methanol (50:1). nih.gov

These examples highlight the versatility of silica gel as a stationary phase for this class of compounds, with the mobile phase polarity being adjusted based on the specific substitution pattern of the imidazopyridine core. For this compound, a moderately polar compound, a solvent system consisting of a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (such as ethyl acetate or dichloromethane), with the potential addition of a small amount of methanol to increase polarity, would be a logical starting point for developing a purification protocol.

It is noteworthy that in some synthetic procedures for 2-substituted-1H-imidazo[4,5-c]pyridines, the desired product can be isolated in analytically pure form by precipitation from the reaction mixture followed by recrystallization, potentially bypassing the need for column chromatography. jscimedcentral.com

Interactive Data Table: Column Chromatography Parameters for Related Imidazo[4,5-c]pyridine Derivatives

Compound TypeStationary PhaseMobile Phase (Eluent)Reference
C3-Alkylated Imidazo[1,2-a]pyridinesSilica GelPetroleum Ether/Ethyl Acetate nih.gov
2,6-Disubstituted Imidazo[4,5-b]pyridinesSilica GelDichloromethane:Methanol nih.gov
Substituted Imidazo[1,2-a]pyridineSilica GelDichloromethane/Methanol (50:1) nih.gov

Thin-Layer Chromatography (TLC) Applications

Thin-layer chromatography (TLC) serves as a rapid and efficient analytical technique in the research of this compound. Its primary applications include monitoring the progress of synthesis reactions, identifying the presence of the product, and determining the optimal solvent system for column chromatography.

Detailed Research Findings:

In the synthesis of 2-substituted-1H-imidazo[4,5-c]pyridine derivatives, TLC is explicitly mentioned as the method for monitoring the reaction progress. jscimedcentral.com A mobile phase of methanol:dichloromethane (9:1) was used, indicating that this solvent system is effective in separating the starting materials from the product on a silica gel plate. jscimedcentral.com The visualization of the spots on the TLC plate is typically achieved under UV light, a common practice for UV-active compounds like imidazopyridines. nih.gov

The retardation factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter obtained from TLC. This value is dependent on the compound's structure, the stationary phase, and the mobile phase composition. For a given compound and stationary phase, a higher Rf value corresponds to lower polarity and vice versa. By testing different solvent systems in TLC, researchers can quickly identify the optimal mobile phase for separating the target compound in column chromatography. For instance, a solvent system that provides an Rf value of approximately 0.3-0.4 for the desired compound is often considered ideal for column chromatography.

While a specific Rf value for this compound is not reported in the reviewed literature, the use of a methanol and dichloromethane mixture suggests that the compound possesses a degree of polarity requiring a polar mobile phase for its migration on a silica gel plate. jscimedcentral.com

Interactive Data Table: TLC Applications for Related Imidazo[4,5-c]pyridine Derivatives

ApplicationStationary PhaseMobile PhaseDetectionReference
Reaction MonitoringSilica GelMethanol:Dichloromethane (9:1)UV Light nih.govjscimedcentral.com
Reaction MonitoringSilica GelEthyl Acetate/n-HexaneNot Specified nih.gov

Computational and Theoretical Investigations of 1h Imidazo 4,5 C Pyridine 2 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the molecular properties of 1H-Imidazo[4,5-c]pyridine-2-carbaldehyde. These methods allow for a detailed analysis of its electronic distribution, molecular geometry, and vibrational characteristics, which are key to understanding its chemical behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary workhorse in the computational study of organic molecules due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations, particularly using hybrid functionals like B3LYP, are instrumental in predicting its electronic properties. research-nexus.netmdpi.comresearchgate.net These studies can determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be employed to calculate the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. This allows for the identification of electrophilic and nucleophilic sites, predicting how the molecule will interact with other chemical species. For this compound, the nitrogen atoms of the imidazo[4,5-c]pyridine core and the oxygen atom of the carbaldehyde group are expected to be regions of negative potential, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms and regions around the carbon skeleton would exhibit positive potential.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (B3LYP/6-311++G(d,p))

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.5 D

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar heterocyclic aldehydes.

Hartree-Fock and Semi-Empirical Methods

While DFT is widely used, other quantum chemical methods also offer valuable insights. The Hartree-Fock (HF) method, being an ab initio approach, provides a fundamental, albeit less accurate, description of the electronic structure by not fully accounting for electron correlation. It can be a useful starting point for more advanced calculations.

Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify calculations. These methods are computationally less expensive and can be applied to larger molecular systems. Although they are generally less accurate than DFT or HF, they can provide useful qualitative trends in molecular properties and are particularly valuable for initial explorations of complex potential energy surfaces, such as those involved in isomerization reactions. researchgate.net

Analysis of Optimized Geometries and Vibrational Frequencies

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations serve two main purposes: to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental spectroscopic data to validate the computational model. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or torsional movements of the chemical bonds. researchgate.netresearchgate.net

Table 2: Hypothetical Calculated and Experimental Vibrational Frequencies for Key Functional Groups of this compound (cm⁻¹)

Vibrational ModeCalculated Frequency (DFT)Experimental Frequency (IR)
N-H stretch (imidazole)34503400-3500
C=O stretch (aldehyde)17101690-1715
C=N stretch (imidazole)16201600-1640
C-H stretch (aromatic)3100-30003100-3000
Ring skeletal vibrations1550-14001550-1400

Note: The values in this table are illustrative and represent typical data obtained from vibrational frequency calculations and experimental spectra for similar compounds.

Tautomerism and Isomerization Pathways

The structural dynamics of this compound are not limited to its ground-state conformation. The molecule can potentially exist in different tautomeric forms and undergo isomerization reactions, which can be explored through computational methods.

Ground and Excited State Prototropism

Prototropic tautomerism involves the migration of a proton, typically between two or more heteroatoms. For this compound, the proton on the imidazole (B134444) nitrogen can potentially migrate to one of the other nitrogen atoms in the pyridine (B92270) ring, leading to different tautomeric forms. researchgate.net Computational studies can predict the relative energies of these tautomers, thereby determining the most stable form in the ground state. research-nexus.net

In the excited state, the electronic distribution of the molecule changes, which can significantly alter the relative stabilities of the tautomers. This can lead to excited-state intramolecular proton transfer (ESIPT), a phenomenon where a proton is transferred within the molecule upon photoexcitation. nih.gov Theoretical investigations of the potential energy surfaces of the ground and excited states are crucial for understanding and predicting such photophysical processes. researchgate.net

Proton Assisted Isomerization Mechanisms

Isomerization of the imidazo[4,5-c]pyridine core can be facilitated by the presence of protons. Computational studies can model the reaction pathways for proton-assisted isomerization, identifying the transition states and calculating the activation energy barriers for these processes. mdpi.com By mapping the potential energy surface, researchers can elucidate the step-by-step mechanism of how one isomer converts to another in the presence of an acid catalyst. This information is vital for understanding the compound's stability and reactivity in different chemical environments.

Molecular Interactions and Binding Affinity Studies

Understanding how a molecule interacts with biological targets is fundamental to drug design and discovery. Computational methods such as ligand docking simulations and predictive modeling are instrumental in this regard.

Ligand Docking Simulations

Ligand docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein. While specific docking studies on this compound are not extensively documented in publicly available literature, the methodology can be understood from studies on structurally related imidazopyridine derivatives.

For instance, molecular docking studies on 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives have been performed to explore their potential as antitubercular agents by targeting the DprE1 enzyme. nih.gov Similarly, in-silico docking of [1H,3H] imidazo[4,5-b] pyridine analogues with lumazine (B192210) synthase from Mycobacterium tuberculosis has been conducted to identify potential inhibitors. nih.gov These studies typically involve preparing the protein structure (receptor) and the ligand, defining the binding site, and then using a scoring function to rank the different binding poses. The interactions observed, such as hydrogen bonds and hydrophobic interactions, are crucial for understanding the binding affinity.

A hypothetical docking study of this compound into a target protein active site would likely reveal key interactions involving the imidazole and pyridine nitrogen atoms, as well as the carbaldehyde group, which can act as hydrogen bond acceptors or donors.

Receptor Target Ligand Class Key Interactions Observed Software Used
DprE16-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivativesHydrogen bonding, hydrophobic interactionsMaestro (Schrödinger)
Lumazine Synthase[1H,3H] Imidazo[4,5-b] pyridine analoguesHydrogen bonding, hydrophobic interactions, charge interactions, aromatic interactions, van der Waals forcesVLifeMDS
Generic KinaseImidazo[1,2-a]pyridine (B132010) derivativesHydrogen bonding with backbone residuesNot Specified

Table 1: Examples of Ligand Docking Studies on Imidazopyridine Derivatives

Predictive Modeling of Molecular Interactions

Predictive modeling of molecular interactions aims to forecast the types and strengths of non-covalent interactions between a ligand and its receptor. These models are often built upon the results of docking simulations and can be further refined using more advanced computational methods like molecular dynamics simulations. The goal is to build a comprehensive picture of the binding event, which can guide the design of more potent and selective inhibitors.

For imidazopyridine derivatives, predictive models have highlighted the importance of specific substitutions on the core ring system for enhancing binding affinity. For example, studies on various imidazo[1,2-a]pyrimidine (B1208166) derivatives have shown that the introduction of certain functional groups can lead to more favorable interactions with microbial targets. semanticscholar.org These models help in understanding structure-activity relationships (SAR), where the biological activity of a series of compounds is correlated with their chemical structure.

Analysis of Molecular Surfaces and Intermolecular Contacts

The molecular surface of a compound dictates how it interacts with its environment, including other molecules like solvents and biological receptors. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular interactions in the crystalline state.

Hirshfeld Surface Analysis

Hirshfeld surface analysis provides a graphical representation of the regions of space where a molecule in a crystal makes contact with its neighbors. The surface is colored according to various properties, such as the normalized contact distance (dnorm), which highlights regions of close intermolecular contacts.

Interaction Type Contribution (%)
H···H30.4
H···C/C···H23.7
H···O/O···H12.2
H···F/F···H11.1

Table 2: Hirshfeld Surface Analysis of 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde nih.gov

This data indicates that van der Waals interactions (H···H) and contacts involving carbon, oxygen, and fluorine atoms are significant in the crystal packing of this related molecule. A similar analysis of this compound would be expected to show significant contributions from H···H, H···N/N···H, and H···O/O···H contacts, reflecting the presence of the imidazole, pyridine, and carbaldehyde moieties.

Simulation-Based Studies on Compound Behavior

Simulations provide a dynamic view of molecular systems, allowing researchers to study processes that occur over time, such as adsorption.

Monte Carlo Simulations for Adsorption Phenomena

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of materials science, Grand Canonical Monte Carlo (GCMC) simulations are particularly useful for studying the adsorption of gases and liquids in porous materials. nih.gov This method allows for the prediction of adsorption isotherms, which relate the amount of adsorbed substance to the pressure at a constant temperature.

While specific Monte Carlo simulations for the adsorption of this compound have not been reported, the methodology is well-established. nih.gov Such a study would involve placing the molecule in a simulation box with a model adsorbent material (e.g., activated carbon, zeolite) and then using GCMC to simulate the adsorption process. The results would provide information on the adsorption capacity, selectivity, and the nature of the interactions between the compound and the adsorbent surface. These simulations are crucial for applications such as purification, drug delivery, and sensing.

Structure-Activity Relationship (SAR) Derivation via Computational Modeling

Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational modeling has emerged as a powerful tool to derive these relationships, offering a rational basis for the design of new molecules. For this compound and its analogs, computational SAR studies can predict the impact of structural modifications on their therapeutic efficacy.

In the absence of a known 3D structure of the biological target, ligand-based drug design methodologies are particularly valuable. These approaches leverage the information from a set of molecules known to be active to develop a model that predicts the activity of new, untested compounds. For the 1H-Imidazo[4,5-c]pyridine scaffold, several ligand-based methods can be applied to derive SAR.

Quantitative Structure-Activity Relationship (QSAR): A primary tool in ligand-based design is the development of QSAR models. These mathematical models correlate the biological activity of a series of compounds with their physicochemical properties or descriptors. A typical 2D-QSAR study on derivatives of the 1H-Imidazo[4,5-c]pyridine core might involve the generation of various molecular descriptors.

Table 1: Exemplary Molecular Descriptors for QSAR Analysis of 1H-Imidazo[4,5-c]pyridine Derivatives

Descriptor TypeExamplesPotential Influence on Activity
Electronic Dipole moment, HOMO/LUMO energies, Atomic chargesGoverns electrostatic interactions with the target.
Steric Molecular weight, Molar refractivity, van der Waals volumeInfluences the fit of the molecule within the binding pocket.
Hydrophobic LogP, Hydrophobic surface areaAffects membrane permeability and hydrophobic interactions.
Topological Connectivity indices, Wiener index, Kappa shape indicesDescribes the size, shape, and degree of branching of the molecule.

A hypothetical QSAR equation for a series of 1H-Imidazo[4,5-c]pyridine derivatives might take the form:

Biological Activity = c₀ + c₁ (LogP) + c₂ (Dipole Moment) - c₃ (Molecular Weight)

This equation would suggest that activity is enhanced by increased lipophilicity and a specific electronic distribution, while larger molecules may be less active.

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features that a molecule must possess to be active. For a series of active 1H-Imidazo[4,5-c]pyridine analogs, a pharmacophore model could be generated. This model might highlight the importance of the imidazopyridine core as a hydrogen bond donor and acceptor, and the carbaldehyde group at the 2-position as a key interaction point.

Table 2: Hypothetical Pharmacophore Features for Active 1H-Imidazo[4,5-c]pyridine Derivatives

Pharmacophoric FeaturePotential Interacting Group on TargetDistance (Å) from Centroid
Hydrogen Bond Acceptor (N in pyridine)Hydrogen Bond Donor (e.g., -NH of an amino acid)2.8 - 3.5
Hydrogen Bond Donor (NH in imidazole)Hydrogen Bond Acceptor (e.g., C=O of an amino acid)2.5 - 3.2
Aromatic Ring (imidazo[4,5-c]pyridine)Aromatic Ring (e.g., Phenylalanine, Tyrosine)3.5 - 4.5 (π-π stacking)
Hydrogen Bond Acceptor (C=O of carbaldehyde)Hydrogen Bond Donor4.0 - 5.0

3D-QSAR (Comparative Molecular Field Analysis - CoMFA and Comparative Molecular Similarity Indices Analysis - COMSIA): These advanced methods provide a 3D map of the regions around a molecule where changes in steric and electrostatic fields will affect biological activity. For this compound, a 3D-QSAR study would involve aligning a set of its derivatives and calculating their steric and electrostatic fields. The resulting contour maps would visually guide the optimization of the lead compound. For instance, a CoMFA map might show a region of unfavorable steric bulk near the carbaldehyde group, suggesting that smaller substituents at this position would be beneficial. Conversely, a region of positive electrostatic potential near the pyridine nitrogen would indicate that electron-withdrawing groups on the pyridine ring could enhance activity. Research on broader imidazopyridine analogs has shown that both steric and electrostatic interactions are significant contributors to their biological activity. pharmacophorejournal.com

The application of these ligand-based drug design principles allows for the systematic exploration of the chemical space around this compound. By understanding the key structural features required for activity, medicinal chemists can rationally design and synthesize new derivatives with improved potency and selectivity, accelerating the drug discovery process.

Mechanistic Insights into the Biological Activity of 1h Imidazo 4,5 C Pyridine 2 Carbaldehyde Derivatives

Mechanisms of Antitumor Activity

The anticancer properties of 1H-Imidazo[4,5-c]pyridine derivatives are multifaceted, stemming from their ability to interfere with critical pathways that control cell division, proliferation, and survival.

Enzyme Inhibition in Cancer Progression (e.g., Cyclin-Dependent Kinases, Aurora Kinases)

A primary mechanism by which imidazopyridine derivatives exert their antitumor effects is through the inhibition of key enzymes that drive the cell cycle and proliferation. Cyclin-dependent kinases (CDKs) and Aurora kinases are crucial regulators of cell cycle progression, and their dysregulation is a common feature of many cancers. nih.gov

Derivatives of the related imidazo[4,5-b]pyridine scaffold have been identified as potent dual inhibitors of both Aurora kinases and FMS-like tyrosine kinase 3 (FLT3). nih.govebi.ac.uk For example, certain compounds in this class demonstrated high selectivity for Aurora-A over Aurora-B. nih.gov This selectivity is significant, as the different Aurora isoforms have distinct roles in mitosis. The antiproliferative activity of these compounds was confirmed in human colon carcinoma (HCT116) and acute myeloid leukemia (MV4-11) cell lines. nih.govebi.ac.uk

Furthermore, a series of imidazo[4,5-c]pyridin-2-one derivatives were designed and synthesized as inhibitors of Src family kinases (SFKs), such as Src and Fyn, which are known to be key players in the development of glioblastoma multiforme (GBM). researchgate.net Several of these compounds exhibited potent inhibition of Src and Fyn kinases at the submicromolar level and demonstrated significant antiproliferative activity against various GBM cell lines. researchgate.net

Table 1: Enzyme Inhibitory Activity of Imidazopyridine Derivatives

Compound/Derivative Class Target Enzyme(s) IC₅₀ / GI₅₀ (µM) Cell Line Source
Imidazo[4,5-b]pyridine (28c) Aurora-A GI₅₀: 2.30 HCT116 nih.govebi.ac.uk
Imidazo[4,5-b]pyridine (28c) FLT3 IC₅₀: 0.162 in vitro nih.govebi.ac.uk
Imidazo[4,5-b]pyridine (28c) Proliferation GI₅₀: 0.299 MV4-11 nih.govebi.ac.uk
Imidazo[4,5-c]pyridin-2-one (1s) Proliferation - U87, U251, T98G researchgate.net

Modulators of Tumor Cell Growth and Chemotherapy Efficacy

Imidazopyridine derivatives function as potent modulators of tumor cell growth by inducing cell cycle arrest and apoptosis. Their structural similarity to purines allows them to interfere with DNA synthesis and repair mechanisms, leading to the inhibition of proliferation in cancer cells. nih.govnih.gov

A novel series of imidazo[4,5-c]pyridinecarboxamide analogs were shown to possess significant PARP inhibitory effects, and one compound, in particular, was evaluated for its antitumor effect in vivo. mdpi.com When combined with the chemotherapeutic agent cisplatin (B142131), this compound demonstrated an antitumor efficacy in a mouse model with A549 lung cancer cells that was comparable to the combination of the established PARP inhibitor ABT-888 and cisplatin. mdpi.com This highlights the potential of these derivatives to enhance the efficacy of standard chemotherapy regimens.

Studies on imidazo[1,2-a]pyridine (B132010) derivatives have also revealed significant cytotoxicity and antiproliferative activities against various cancer cell lines, including breast and cervical cancer. youtube.com These compounds can induce apoptosis and arrest the cell cycle, further contributing to their antitumor profile. youtube.com

Interaction with Tubulin Polymerization Dynamics

The microtubule network, formed by the polymerization of α- and β-tubulin dimers, is essential for cell division, motility, and intracellular transport. Disruption of tubulin polymerization is a clinically validated strategy for cancer treatment.

Researchers have synthesized imidazo[4,5-b]pyridine derived acrylonitriles and identified them as potent inhibitors of tubulin polymerization. youtube.com Several compounds in this series exhibited strong antiproliferative activity in the submicromolar range against a panel of human cancer cell lines. Further mechanistic studies, including immunofluorescence staining and in vitro tubulin polymerization assays, confirmed that tubulin is the primary cellular target. youtube.com Computational docking simulations suggested that these molecules bind to a site on the tubulin surface, interfering with the interaction between tubulin subunits and thus inhibiting polymerization. A lead compound from this series not only potently inhibited cancer cell proliferation but also cancer cell migration, while showing no effect on the viability of normal cells at high concentrations.

Table 2: Antiproliferative Activity of Tubulin-Targeting Imidazo[4,5-b]pyridine Derivatives

Compound IC₅₀ (µM) Cell Line Panel Source
20 0.2-0.6 Diverse human cancer
21 0.2-0.6 Diverse human cancer
33 0.2-0.6 Diverse human cancer

Poly(ADP-ribose) Polymerase (PARP) Inhibitory Actions

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair. nih.gov PARP inhibitors have emerged as a key class of anticancer drugs, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations, through a mechanism known as synthetic lethality.

A series of novel cyclic amine-substituted imidazo[4,5-c]pyridinecarboxamide analogs have been specifically designed and synthesized as PARP-1 inhibitors. mdpi.com Many of these compounds showed a potent inhibitory effect on the PARP enzyme. mdpi.com The most promising compound from this series, 8d, exhibited an IC₅₀ value of 0.528 µM. mdpi.com Its ability to potentiate the effect of cisplatin in a mouse xenograft model of A549 lung cancer underscores its potential as a combination therapy agent. mdpi.com Additionally, other related structures, such as imidazoquinolinone and imidazo[1,2-a]pyridine derivatives, have been identified as potent inhibitors of both PARP-1 and PARP-2. nih.gov

Mechanisms of Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of various diseases, including cancer. Derivatives of the imidazopyridine scaffold have demonstrated significant anti-inflammatory properties through the modulation of critical signaling pathways and the suppression of inflammatory mediators.

Inhibition of Inflammatory Responses and Cytokine Modulation

The anti-inflammatory effects of imidazopyridine derivatives are largely attributed to their ability to suppress key inflammatory signaling pathways like nuclear factor-κB (NF-κB) and STAT3. mdpi.com The NF-κB pathway controls the expression of numerous genes involved in inflammation, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β. youtube.com

A study on a novel imidazo[1,2-a]pyridine derivative (MIA) in breast and ovarian cancer cell lines showed that it exerts its anti-inflammatory activity by suppressing both the NF-κB and STAT3 signaling pathways. mdpi.com The compound was found to increase the expression of the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm, thereby preventing its activation. mdpi.comyoutube.com This led to the downregulation of NF-κB target genes, including COX-2 and iNOS, and a reduction in the production of pro-inflammatory cytokines. youtube.com

Furthermore, imidazo[1,2-a]pyridine carboxylic acid derivatives have been shown to directly inhibit COX-1 and COX-2 enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation. This dual mechanism of suppressing inflammatory signaling pathways and directly inhibiting inflammatory enzymes highlights the comprehensive anti-inflammatory potential of the imidazopyridine scaffold.

Mechanistic Basis of Antimicrobial and Antifungal Activities

Derivatives of the imidazo[4,5-c]pyridine and related imidazo[4,5-b]pyridine scaffolds have shown considerable promise as antimicrobial and antifungal agents. researchgate.netnih.govnih.govresearchgate.net Their efficacy often stems from the ability to interfere with essential microbial metabolic pathways and cellular processes.

Targeting Bacterial and Fungal Pathogens

The antimicrobial spectrum of imidazo[4,5-c]pyridine derivatives encompasses both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govnih.gov For instance, certain 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives have exhibited promising activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Enterococcus faecalis, Candida albicans, and Candida parapsilosis. nih.gov The sensitivity of Gram-positive bacteria to some of these compounds has been noted to be higher than that of Gram-negative bacteria. nih.gov The structural resemblance of the imidazopyridine core to purines allows these compounds to potentially interact with a variety of biomolecules such as enzymes, DNA, and RNA.

The introduction of different substituents onto the imidazopyridine ring system plays a crucial role in modulating the antimicrobial and antifungal activity. For example, studies on imidazo[1,2-a]pyridine-3-carboxamides revealed that specific substitutions led to potent activity against multi- and extended drug-resistant Mycobacterium tuberculosis. acs.org Similarly, certain imidazo[4,5-b]pyridine derivatives have been identified as powerful agents against Bacillus species and Staphylococcus aureus, and also show antimycotic activity against Aspergillus flavus. nih.gov

Enzyme Targets in Microbial Metabolism (e.g., Glucosamine-6-phosphate Synthase, DprE1)

A key mechanism underlying the antimicrobial action of these compounds is the inhibition of crucial enzymes in microbial metabolism.

Glucosamine-6-phosphate (GlcN-6-P) Synthase: This enzyme is a validated target for antimicrobial drug development as it plays a vital role in the biosynthesis of the bacterial cell wall. Molecular docking studies have been conducted to investigate the interaction of newly synthesized imidazo[4,5-c]pyridine derivatives with GlcN-6-P synthase. nih.gov These studies help in understanding the binding modes and structure-activity relationships, guiding the design of more potent inhibitors.

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1): DprE1 is a critical enzyme in the synthesis of the mycobacterial cell wall component, arabinogalactan. It has emerged as a novel and attractive target for the development of new anti-tubercular drugs. nih.gov A series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were designed and synthesized as potential DprE1 inhibitors. nih.gov The rationale for incorporating the 4-nitrophenoxy group was its proven ability to bind to the Cys387 residue of the DprE1 enzyme. nih.gov Molecular docking studies of these derivatives showed promising interactions within the DprE1 active site, suggesting they may act as inhibitors of this enzyme. nih.gov

Receptor Binding and Allosteric Modulation Studies

Beyond their antimicrobial effects, imidazo[4,5-c]pyridine derivatives have been investigated for their interactions with various receptors in the central nervous system and cardiovascular system.

GABAergic System Interactions

The imidazopyridine scaffold is a known pharmacophore that can interact with GABA-A receptors. Some derivatives act as positive allosteric modulators of these receptors, thereby influencing neurotransmission. researchgate.net This interaction is a key mechanism for the sedative and anxiolytic effects observed with some well-known imidazopyridine drugs. researchgate.net

Angiotensin II Receptor Antagonism

Certain imidazo[4,5-b]pyridine derivatives have been evaluated as antagonists of angiotensin II receptors, specifically the AT1 and AT2 subtypes. nih.gov Angiotensin II is a key regulator of blood pressure, and its receptor antagonists are widely used as antihypertensive agents. The ability of these compounds to block angiotensin II receptors suggests their potential application in cardiovascular diseases. nih.gov

Insights into Antiviral Mechanisms

The broad biological activity of the imidazopyridine scaffold extends to antiviral applications. nih.gov Derivatives of imidazo[4,5-b]pyridine have shown potential in inhibiting viral replication. For example, 3-deazaneplanocin (B1662806) A, an imidazopyridine derivative, has been found to be effective against the Ebola virus. nih.gov The antiviral mechanisms of pyridine-fused heterocycles are diverse and can include the inhibition of viral enzymes like reverse transcriptase and polymerase, interference with viral maturation, and blocking of viral entry into host cells. nih.gov

General Enzyme Inhibition Profiling

Derivatives of the 1H-imidazo[4,5-c]pyridine core have demonstrated inhibitory activity against several important classes of enzymes, particularly kinases, which are key regulators of cellular signaling. The strategic placement of various substituents on the imidazopyridine ring system allows for the fine-tuning of potency and selectivity against specific enzyme targets.

Research has highlighted the potential of imidazo[4,5-c]pyridin-2-one derivatives as potent inhibitors of Src family kinases (SFKs). nih.gov These non-receptor tyrosine kinases are crucial in regulating cell growth, differentiation, and survival, and their dysregulation is often implicated in cancer. A series of these derivatives exhibited submicromolar inhibitory activity against Src and Fyn, two key members of the SFK family. nih.gov The design of these inhibitors often involves a bioisosteric replacement approach, where the pyrimidine (B1678525) ring of known kinase inhibitors is substituted with a pyridine (B92270) ring, and the pyrazole (B372694) moiety is replaced by an imidazolone (B8795221) ring to form the novel imidazo[4,5-c]pyridin-2-one scaffold. nih.gov

Furthermore, another class of imidazo[4,5-c]pyridine derivatives, the 6-anilino imidazo[4,5-c]pyridin-2-ones, have been identified as highly selective inhibitors of DNA-dependent protein kinase (DNA-PK). nih.gov DNA-PK plays a central role in the non-homologous end-joining pathway, a major mechanism for repairing DNA double-strand breaks. Inhibition of this kinase can sensitize cancer cells to radiation therapy. The development of these inhibitors was achieved through a scaffold-hopping strategy from a known multi-kinase inhibitor. nih.gov

While direct enzymatic data for 1H-Imidazo[4,5-c]pyridine-2-carbaldehyde is not yet widely available, the synthesis of 2-substituted-1H-imidazo[4,5-c]pyridine derivatives has been achieved through the condensation of 3,4-diaminopyridine (B372788) with various aldehydes. jscimedcentral.com This synthetic accessibility opens the door for the generation of a diverse library of 2-carbaldehyde derivatives for future enzyme inhibition profiling.

Table 1: Enzyme Inhibition by 1H-Imidazo[4,5-c]pyridine Derivatives

Compound ClassTarget Enzyme(s)Reported ActivityReference
Imidazo[4,5-c]pyridin-2-onesSrc, FynSubmicromolar inhibition nih.gov
6-Anilino Imidazo[4,5-c]pyridin-2-onesDNA-dependent protein kinase (DNA-PK)Potent and selective inhibition nih.gov
Imidazo[4,5-b]pyridinesAurora KinasesPotent inhibition acs.org

Note: The table presents data for derivatives of the broader imidazopyridine class, as specific data for this compound is limited.

Probing Cellular Pathways in Chemical Biology

The ability of small molecules to selectively inhibit specific enzymes makes them invaluable tools in chemical biology for dissecting complex cellular pathways. Derivatives of 1H-Imidazo[4,5-c]pyridine, owing to their demonstrated kinase inhibitory activities, hold significant promise as chemical probes.

The inhibition of Src family kinases by imidazo[4,5-c]pyridin-2-one derivatives suggests their potential utility in studying the intricate signaling networks governed by these enzymes. nih.gov By selectively blocking the activity of Src or Fyn, researchers can investigate their specific roles in cell proliferation, migration, and survival in both normal and pathological contexts, such as glioblastoma. nih.gov

Similarly, the potent and selective inhibition of DNA-PK by 6-anilino imidazo[4,5-c]pyridin-2-ones positions these compounds as powerful probes for elucidating the mechanisms of DNA repair. nih.gov These molecules can be employed to study the dynamics of the non-homologous end-joining pathway and its interplay with other DNA damage response pathways. Their use as radiosensitizers in cancer research further underscores their value in probing cellular responses to therapeutic interventions. nih.gov

The general strategy for developing such chemical probes often involves iterative rounds of chemical synthesis and biological evaluation to optimize potency, selectivity, and cell permeability. The synthesis of 2-substituted-1H-imidazo[4,5-c]pyridines from 3,4-diaminopyridine and various aldehydes provides a flexible platform for creating a diverse range of potential chemical probes. jscimedcentral.com By modifying the aldehyde component, researchers can systematically explore the structure-activity relationships and develop compounds with tailored properties for specific biological questions.

While the direct application of this compound derivatives as chemical probes is yet to be extensively documented, the foundational research on related analogs provides a strong rationale for their future development and use in unraveling the complexities of cellular signaling pathways.

Advanced Research Applications and Future Directions for 1h Imidazo 4,5 C Pyridine 2 Carbaldehyde

Application as Versatile Scaffolds in Medicinal Chemistry Drug Discovery

The 1H-imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry due to its structural analogy to purines, which are fundamental components of DNA, RNA, and various coenzymes. mdpi.com This resemblance allows imidazopyridine derivatives to act as antagonists or modulators of various biological receptors and enzymes. mdpi.com The aldehyde group at the 2-position of 1H-imidazo[4,5-c]pyridine-2-carbaldehyde provides a reactive handle for the synthesis of a diverse array of derivatives, further expanding its potential in drug discovery. wikipedia.org

Design and Synthesis of Novel Pharmacological Agents

The imidazo[4,5-c]pyridine framework has been successfully utilized in the design and synthesis of a variety of pharmacologically active agents. For instance, derivatives of imidazo[4,5-c]pyridine-7-carboxamide have been developed as potent inhibitors of poly(ADP-ribose) polymerase (PARP-1), an enzyme involved in DNA repair. researchgate.net One such derivative demonstrated strong enzymatic inhibition and significantly enhanced the cytotoxicity of the chemotherapy drug temozolomide (B1682018) in several cancer cell lines. researchgate.net

Furthermore, imidazo[4,5-c]pyridin-2-one derivatives have been designed and synthesized as inhibitors of Src family kinases (SFKs), which are implicated in the progression of glioblastoma, an aggressive form of brain cancer. nih.gov Several of these compounds exhibited potent inhibition of Src and Fyn kinases and displayed effective antiproliferative activity against various glioblastoma cell lines. nih.gov Molecular dynamics simulations have provided insights into the binding modes of these inhibitors within the ATP binding site of SFKs, aiding in the rational design of more potent and selective compounds. nih.gov

The synthesis of these novel agents often involves multi-step reaction sequences. For example, the synthesis of imidazo[4,5-c]pyridine-7-carboxamide derivatives can be achieved through a series of condensation, oxidation, and coupling reactions. researchgate.net Similarly, the synthesis of imidazo[4,5-c]pyridin-2-one derivatives involves the construction of the core heterocyclic system followed by functionalization at various positions. nih.gov

Table 1: Examples of Pharmacological Agents Based on the Imidazo[4,5-c]pyridine Scaffold

Compound ClassTargetTherapeutic AreaKey Findings
Imidazo[4,5-c]pyridine-7-carboxamidesPARP-1OncologyPotent enzymatic inhibition and enhancement of chemotherapy efficacy. researchgate.net
Imidazo[4,5-c]pyridin-2-onesSrc Family Kinases (SFKs)Oncology (Glioblastoma)Submicromolar inhibition of Src and Fyn kinases and antiproliferative activity. nih.gov

Bioisosteric Replacements in Drug Design

Bioisosteric replacement is a powerful strategy in drug design where a part of a molecule is substituted with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. The imidazo[4,5-c]pyridine scaffold is considered a bioisostere of purine, which has led to its exploration in various therapeutic areas. researchgate.net

In the context of PARP-1 inhibitors, the imidazo[4,5-c]pyridine ring system has been used as a bioisosteric replacement for the phenyl ring of other known inhibitors. researchgate.net This strategic modification has led to the discovery of novel and potent inhibitors with improved properties. researchgate.net The concept of bioisosterism extends to other parts of the molecule as well. For example, replacing a pyridine-N-oxide with a 2-difluoromethylpyridine has been shown to be a successful strategy in maintaining biological activity in quorum sensing inhibitors. nih.gov This principle can be applied to the design of new this compound derivatives to fine-tune their physicochemical and biological properties.

Exploration in Materials Science for Advanced Functional Materials

The unique electronic and photophysical properties of the imidazo[4,5-c]pyridine scaffold make it an attractive building block for the development of advanced functional materials. rsc.org The ability of these compounds to participate in various intermolecular interactions, such as hydrogen bonding and π–π stacking, further contributes to their potential in materials science. mdpi.com

Development of Materials with Unique Electronic Properties

Derivatives of imidazo[4,5-c]pyridine are being investigated for their potential in creating materials with specific electronic characteristics. The electronic properties of these molecules can be tuned by introducing different substituents onto the heterocyclic core. researchgate.net Computational and experimental studies on pyrido fused imidazo[4,5-c]quinolines have demonstrated that their electronic behavior can be modulated, which is crucial for applications in electronics. researchgate.net The investigation of their photophysical properties, including absorption and fluorescence spectra, provides insights into their potential use in optoelectronic devices. rsc.orgresearchgate.net

Investigation of Optical Properties in Novel Materials

The luminescent properties of imidazo[1,5-a]pyridine (B1214698) derivatives, a related isomer, highlight the potential of the broader imidazopyridine class in developing materials with interesting optical properties. rsc.org These compounds have shown promise as emitters for applications such as confocal microscopy and imaging. rsc.org The study of solvatochromic effects, where the absorption and emission spectra of a compound change with the polarity of the solvent, provides valuable information about the electronic structure of the excited state and the potential for creating environmentally sensitive fluorescent probes. researchgate.net Research on pyrido fused imidazo[4,5-c]quinolines has revealed that their Stokes shift is influenced by solvent polarity, indicating potential applications in sensor technology. researchgate.net

Theoretical and Experimental Studies on Corrosion Inhibition

Organic heterocyclic compounds containing nitrogen, oxygen, and sulfur atoms are widely studied as corrosion inhibitors for various metals and alloys. rdd.edu.iq The imidazo[4,5-b]pyridine scaffold, an isomer of the title compound, has been the subject of both theoretical and experimental investigations to evaluate its effectiveness in preventing corrosion. researchgate.net These studies provide a foundation for exploring the corrosion inhibition potential of this compound and its derivatives.

Theoretical studies, often employing Density Functional Theory (DFT), are used to understand the relationship between the molecular structure of the inhibitor and its performance. anjs.edu.iqfrontiersin.org These calculations can predict parameters such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the energy gap, which are related to the inhibitor's ability to donate or accept electrons and thus adsorb onto the metal surface. researchgate.net Molecular dynamics simulations can further elucidate the adsorption behavior of the inhibitor molecules on the metal surface. researchgate.netfrontiersin.org

Experimental studies typically involve electrochemical techniques like potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), as well as weight loss measurements. frontiersin.orgresearchgate.net PDP studies can determine whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. researchgate.net EIS is used to investigate the formation of a protective film on the metal surface. frontiersin.org Surface analysis techniques such as Scanning Electron Microscopy (SEM) provide visual evidence of the protective layer. researchgate.netanjs.edu.iq

For imidazo[4,5-b]pyridine derivatives, studies have shown that they can act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. researchgate.net The inhibition efficiency has been found to increase with the concentration of the inhibitor. frontiersin.orgresearchgate.net The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. anjs.edu.iqfrontiersin.org

Table 2: Theoretical and Experimental Parameters in Corrosion Inhibition Studies of Imidazopyridine Derivatives

ParameterMethodSignificance
Inhibition Efficiency (η%)Weight Loss, PDP, EISQuantifies the effectiveness of the inhibitor. frontiersin.orgresearchgate.net
Corrosion Current Density (icorr)PDPA lower value indicates a lower corrosion rate.
Adsorption IsothermExperimental Data FittingDescribes the adsorption behavior of the inhibitor on the metal surface. anjs.edu.iqfrontiersin.org
HOMO/LUMO EnergiesDFTRelates to the electron donating/accepting ability of the inhibitor. researchgate.net
Adsorption EnergyMolecular DynamicsIndicates the strength of the interaction between the inhibitor and the metal surface. researchgate.net

Emerging Synthetic Methodologies and Sustainable Chemistry

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern organic chemistry. For a molecule with potential pharmaceutical applications like this compound, establishing sustainable synthetic routes is of paramount importance.

Traditional methods for the synthesis of imidazo[4,5-c]pyridine derivatives often involve the condensation of 3,4-diaminopyridine (B372788) with carboxylic acids or aldehydes under harsh conditions, such as high temperatures and the use of toxic reagents like phosphorus oxychloride. organic-chemistry.org A notable advancement in this area is the use of zinc triflate as a catalyst for the reaction between 3,4-diaminopyridine and various substituted aldehydes. jscimedcentral.comorganic-chemistry.org This method offers the advantage of milder reaction conditions and often results in better yields of the desired 2-substituted-1H-imidazo[4,5-c]pyridine products. jscimedcentral.comorganic-chemistry.org

In the pursuit of greener synthetic protocols, several emerging methodologies have been applied to the synthesis of the broader imidazopyridine class, which could be adapted for the synthesis of this compound. nih.govresearchgate.netsioc-journal.cn These include:

Ultrasound-Assisted Synthesis: The use of ultrasound has been shown to promote the synthesis of imidazo[1,2-a]pyridines in water, a green solvent, without the need for a metal catalyst. organic-chemistry.org This method offers mild reaction conditions and broad functional-group compatibility.

Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate the synthesis of imidazo[4,5-b]pyridines, leading to reduced reaction times and often cleaner reactions with higher yields. mdpi.com The use of silica (B1680970) gel as a solid support in these reactions can further enhance their efficiency. mdpi.com

Eco-Friendly Catalysts: The use of non-toxic and reusable catalysts is a key principle of green chemistry. nih.govsioc-journal.cn For instance, Al³⁺-exchanged on K10 montmorillonite (B579905) clay has been utilized as a reusable heterogeneous catalyst for imidazopyridine synthesis. mdpi.com Similarly, phosphotungstic acid has been reported as an economical and green catalyst for the synthesis of imidazo[1,2-a]pyridines under microwave heating. beilstein-journals.org

The synthesis of 2-substituted-1H-imidazo[4,5-b]pyridine has been achieved through an environmentally benign, one-step air oxidative cyclocondensation reaction of 2,3-diaminopyridine (B105623) with substituted aryl aldehydes in water. researchgate.net This approach avoids the use of external oxidizing agents, making it an attractive green alternative.

Table 2: Overview of Synthetic Methodologies for Imidazopyridines

MethodologyKey FeaturesCompound Class
Zinc Triflate Catalysis Milder conditions, better yields for the synthesis from 3,4-diaminopyridine and aldehydes. jscimedcentral.comorganic-chemistry.org2-substituted-1H-imidazo[4,5-c]pyridines jscimedcentral.comorganic-chemistry.org
Ultrasound-Assisted Synthesis Metal-free, aqueous medium, mild conditions. organic-chemistry.orgImidazo[1,2-a]pyridines organic-chemistry.org
Microwave-Assisted Synthesis Reduced reaction times, higher yields, can be used with solid supports like silica gel. mdpi.comImidazo[4,5-b]pyridines mdpi.com
Air Oxidative Cyclocondensation Environmentally benign, one-step reaction in water without external oxidants. researchgate.net2-substituted-1H-imidazo[4,5-b]pyridines researchgate.net
Heteropolyacid Catalysis Economical and green catalyst (e.g., phosphotungstic acid) under microwave heating. beilstein-journals.orgImidazo[1,2-a]pyridines beilstein-journals.org

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. These computational tools can significantly accelerate the identification of novel drug candidates, optimize their properties, and predict their biological activities and potential toxicities.

For a compound like this compound and its derivatives, AI and ML can be applied in several key areas:

De Novo Design: Generative AI models can design novel molecules from scratch that are predicted to have specific desirable properties. drugtargetreview.comnih.gov For instance, a new series of imidazo[4,5-c]pyridin-2-one derivatives were designed and synthesized as Src family kinase (SFK) inhibitors for the treatment of glioblastoma, showcasing the power of this approach. nih.gov These AI-driven methods can explore a vast chemical space to identify new scaffolds with potential therapeutic value. drugtargetreview.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.org Machine learning algorithms are increasingly used to build robust and predictive QSAR models. rsc.org Such models have been developed for imidazo[4,5-b]pyridine derivatives to predict their anticancer potency. researchgate.net These models can then be used to virtually screen large libraries of compounds and prioritize those with the highest predicted activity for synthesis and experimental testing.

ADMET Prediction: A significant challenge in drug development is the high attrition rate of candidates due to poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. digitellinc.comelsevierpure.comnih.goviapchem.orgresearchgate.net Machine learning models are being developed to predict these properties from the molecular structure, allowing for the early identification of potentially problematic compounds. digitellinc.comelsevierpure.comnih.goviapchem.orgresearchgate.net For imidazo[4,5-c]pyridine derivatives, a computational approach using ADMETlab 2.0 has been used to evaluate their drug-likeness properties. nih.gov

The use of AI and ML in the discovery and optimization of imidazopyridine derivatives is a rapidly evolving field. As more high-quality biological data becomes available, the predictive power of these models is expected to increase, further accelerating the development of new drugs based on this important heterocyclic scaffold.

Table 3: Applications of AI and Machine Learning in Imidazopyridine Research

Application AreaAI/ML TechniqueObjective
De Novo Design Generative ModelsDesign of novel imidazo[4,5-c]pyridin-2-one derivatives as kinase inhibitors. nih.gov
QSAR Modeling Genetic Algorithm-Multiple Linear Regression (GA-MLR), Backpropagation Artificial Neural Network (BP-ANN)Prediction of the anticancer potency of imidazo[4,5-b]pyridine derivatives. researchgate.net
ADMET Prediction Various Machine Learning ModelsEvaluation of drug-likeness and ADMET properties of imidazo[4,5-c]pyridine derivatives. nih.goviapchem.orgresearchgate.netnih.gov
Biological Activity Prediction Various Machine Learning ModelsPrediction of the biological activity of amidino-substituted imidazo[4,5-b]pyridines. researchgate.netmdpi.comnih.gov

Q & A

Q. What synthetic strategies are effective for preparing 1H-Imidazo[4,5-c]pyridine-2-carbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of imidazo[4,5-c]pyridine derivatives typically involves cyclization reactions using substituted pyridine precursors. For example, demonstrates that introducing substituents (e.g., benzyl, aryl, or alkyl groups) via nucleophilic substitution or condensation reactions can yield structurally diverse analogs . Oxidation of alcohol intermediates to aldehydes can be achieved using reagents like manganese(IV) oxide (MnO₂) in dichloromethane, as shown in analogous syntheses of benzimidazole carbaldehydes . Optimization includes controlling temperature (e.g., 50°C for 5.5 hours) and solvent polarity to improve yield and purity.

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are essential. highlights that ¹H NMR can resolve substituent effects (e.g., aryl protons at δ 7.2–8.1 ppm) and confirm regiochemistry, while ¹³C NMR identifies carbonyl signals near δ 190 ppm . HRMS provides accurate molecular weight confirmation (e.g., C₇H₅N₃O has a theoretical MW of 147.04 g/mol) . Infrared (IR) spectroscopy can further validate the aldehyde group (C=O stretch ~1700 cm⁻¹).

Q. How do electron-withdrawing/donating substituents affect the stability and reactivity of this compound?

  • Methodological Answer : Substituents at the 4- and 6-positions (e.g., nitro, amino, or halogen groups) significantly alter electronic properties. For instance, shows that nitro groups increase electrophilicity at the aldehyde, facilitating nucleophilic additions, while amino groups enhance solubility via hydrogen bonding . Stability studies under varying pH and temperature conditions (e.g., HPLC monitoring over 24 hours) can quantify degradation pathways.

Advanced Research Questions

Q. How can DFT calculations predict electronic properties and guide reactivity studies?

  • Methodological Answer : Density Functional Theory (DFT) models, such as the B3LYP hybrid functional ( ), optimize molecular geometry and compute frontier orbitals (HOMO-LUMO gaps) to predict reactivity . For example, applied DFT to analyze charge distribution in imidazo-pyridine derivatives, revealing nucleophilic sites at the aldehyde carbon and electrophilic regions on the pyridine ring . These insights guide functionalization strategies (e.g., Suzuki couplings or Schiff base formations).

Q. What design principles optimize structure-activity relationships (SAR) for medicinal applications?

  • Methodological Answer : SAR studies require systematic substitution at key positions. and suggest that bulky groups (e.g., benzyl at N1) improve binding to biological targets like Toll-like receptors (TLRs), while polar substituents (e.g., methoxy) enhance bioavailability . High-throughput screening (e.g., kinase inhibition assays) and molecular docking (using software like AutoDock) can prioritize analogs for in vitro validation.

Q. What analytical challenges arise in distinguishing structural isomers, and how are they resolved?

  • Methodological Answer : Isomers like imidazo[1,2-a]pyridine-2-carbaldehyde () and imidazo[4,5-c]pyridine-2-carbaldehyde require precise differentiation via X-ray crystallography or 2D NMR (e.g., NOESY for spatial proximity analysis) . Mass spectrometry fragmentation patterns (e.g., unique cleavage at the pyridine ring) and retention times in reverse-phase HPLC further aid identification.

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